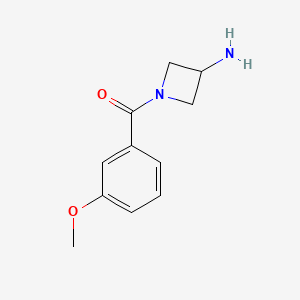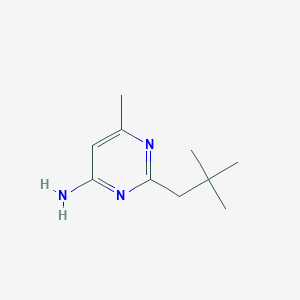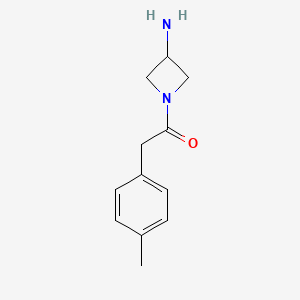![molecular formula C13H17NO2 B1469179 Ácido 1-[(2,5-dimetilfenil)metil]azetidina-3-carboxílico CAS No. 1341923-77-0](/img/structure/B1469179.png)
Ácido 1-[(2,5-dimetilfenil)metil]azetidina-3-carboxílico
Descripción general
Descripción
1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Peptidomimética
Este compuesto se utiliza en el campo de los peptidomiméticos, que implica el diseño de estructuras similares a péptidos que pueden imitar la actividad biológica de los péptidos. Debido a su similitud estructural con los aminoácidos naturales, sirve como un excelente candidato para crear fármacos peptidomiméticos con una mejor estabilidad y biodisponibilidad .
Química Medicinal
En química medicinal, el compuesto encuentra aplicación como bloque de construcción para la síntesis de posibles agentes terapéuticos. Su incorporación en moléculas de fármacos puede mejorar las propiedades farmacocinéticas y proporcionar una mejor interacción con los objetivos biológicos .
Procesos Catalíticos
El anillo de azetidina en el compuesto puede participar en varios procesos catalíticos, incluidas las adiciones de Henry, Suzuki, Sonogashira y Michael. Estas reacciones son cruciales para construir moléculas complejas con alta precisión .
Química de Ácidos Nucleicos
El potencial del compuesto en la química de ácidos nucleicos es significativo. Puede utilizarse para crear análogos de ácidos nucleicos o para modificar la estructura de los nucleótidos, lo que puede conducir a avances en la terapia génica y el diagnóstico molecular .
Síntesis Orgánica
En síntesis orgánica, este compuesto puede actuar como un sintón heterocíclico para la preparación de andamios heterocíclicos funcionalmente enriquecidos. Estos andamios son valiosos para desarrollar nuevos materiales y productos químicos con propiedades únicas .
Síntesis de Derivados de Azetidina
El compuesto es un precursor para sintetizar varios derivados de azetidina. Estos derivados son importantes para el desarrollo de nuevos compuestos con posibles aplicaciones en agricultura, industria y productos farmacéuticos .
Reacciones Fotoquímicas
Puede utilizarse en reacciones fotoquímicas, como la reacción de aza Paternò–Büchi, para sintetizar azetidinas funcionalizadas. Este método es eficiente para construir anillos de cuatro miembros, que son prevalentes en muchos productos naturales .
Estudios Metabólicos
El compuesto también es relevante en el estudio de las propiedades fisicoquímicas y metabólicas de los derivados de aminoácidos. Comprender estas propiedades es crucial para el desarrollo de fármacos con características óptimas de absorción, distribución, metabolismo y excreción .
Mecanismo De Acción
Target of Action
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The specific targets of individual azetidines can vary widely depending on their structure and functional groups.
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines . This unique reactivity can be triggered under appropriate reaction conditions.
Biochemical Pathways
Azetidines can participate in various biochemical pathways due to their reactivity and stability . The specific pathways affected would depend on the specific azetidine compound and its targets.
Result of Action
The molecular and cellular effects of azetidines can vary widely and depend on their specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of azetidines .
Propiedades
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-3-4-10(2)11(5-9)6-14-7-12(8-14)13(15)16/h3-5,12H,6-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOKGSSQSXJDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Dimethylamino)benzoyl]azetidin-3-amine](/img/structure/B1469097.png)

![2,2,2-trifluoro-1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1469100.png)

![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469103.png)
![3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1469106.png)

![3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469110.png)
![1-[(3-Methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469112.png)

![1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1469114.png)
![1-[(3-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469116.png)

![1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469119.png)
